Sterenin D

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sterenin D is a natural product found in Stereum with data available.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

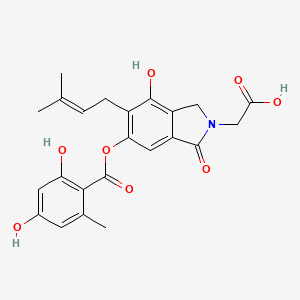

Sterenin D is classified as an isoindolinone alkaloid, exhibiting unique structural characteristics that contribute to its biological activities. Its structure has been elucidated using advanced spectroscopic techniques, confirming its potential as a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) .

Pharmacological Applications

1. Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1

This compound has been studied for its inhibitory effects on 11β-HSD1, an enzyme involved in cortisol metabolism. This inhibition can have significant implications for conditions such as obesity and diabetes, where cortisol regulation is crucial. The compound demonstrated an IC50 value of 2600 nM in luminescence immunoassays .

2. Antifungal Activity

This compound exhibits notable antifungal properties, particularly against Botrytis cinerea, a pathogen affecting various crops. The minimal fungicidal concentration (MFC) was determined to be 50 mg/mL, with a minimum inhibitory concentration (MIC) of 20 mg/mL . These findings suggest its potential use as a biopesticide in agricultural settings.

Data Table: Biological Activities of this compound

| Activity | Method | IC50/MIC/MFC | Comparison |

|---|---|---|---|

| 11β-HSD1 Inhibition | Luminescence immunoassay | 2600 nM | - |

| Antifungal against B. cinerea | Plate diffusion | MIC: 20 mg/mL | Rovral: 1 µg/mL (MFC) |

| MFC: 50 mg/mL |

Case Studies

Case Study 1: Antifungal Efficacy

In a controlled study, this compound was applied to infected plants to assess its efficacy against Botrytis cinerea. The results indicated a significant reduction in fungal growth and sporulation at concentrations above the MIC values mentioned previously. This suggests that this compound could serve as an effective treatment option in crop protection strategies .

Case Study 2: Metabolic Regulation

Another study investigated the metabolic effects of this compound on adipocyte cells. The compound's ability to inhibit 11β-HSD1 was linked to reduced cortisol levels in these cells, leading to decreased lipogenesis and enhanced insulin sensitivity. This positions this compound as a candidate for further development in metabolic disorder therapies .

Eigenschaften

Molekularformel |

C23H23NO8 |

|---|---|

Molekulargewicht |

441.4 g/mol |

IUPAC-Name |

2-[5-(2,4-dihydroxy-6-methylbenzoyl)oxy-7-hydroxy-6-(3-methylbut-2-enyl)-3-oxo-1H-isoindol-2-yl]acetic acid |

InChI |

InChI=1S/C23H23NO8/c1-11(2)4-5-14-18(32-23(31)20-12(3)6-13(25)7-17(20)26)8-15-16(21(14)29)9-24(22(15)30)10-19(27)28/h4,6-8,25-26,29H,5,9-10H2,1-3H3,(H,27,28) |

InChI-Schlüssel |

IMPZRHMUHJDKTE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC(=C1C(=O)OC2=C(C(=C3CN(C(=O)C3=C2)CC(=O)O)O)CC=C(C)C)O)O |

Synonyme |

sterenin D |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.